![molecular formula C19H14F3N3O3S B2409184 N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941947-31-5](/img/structure/B2409184.png)
N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a thiazole ring, and a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. The trifluoromethoxy group is attached to a phenyl ring, which is then connected to the rest of the molecule via an amide linkage. The thiazole ring is another key feature of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethoxy group could potentially make it more lipophilic, while the amide and thiazole groups could contribute to its reactivity .Scientific Research Applications
- G protein-coupled receptors (GPCRs) play crucial roles in cell signaling and are therapeutic targets for various diseases. Some derivatives of this compound exhibit moderate activity as GPCR ligands, which could be relevant for drug development .
- Ion channels regulate the flow of ions across cell membranes and are essential for physiological processes. Certain N-(4-oxo-2-(4-((2-substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl) benzamide derivatives have shown potential as ion channel modulators .
- Kinases are enzymes involved in cell signaling pathways and are implicated in diseases like cancer. The compound’s derivatives have been explored as kinase inhibitors, which could impact disease progression .
- Nuclear receptors regulate gene expression and are targets for drug discovery. Some derivatives of this compound exhibit activity as nuclear receptor ligands, potentially affecting gene transcription .
- Proteases are enzymes involved in protein degradation and are relevant in diseases like cancer and viral infections. The compound’s derivatives have been investigated as protease inhibitors .
- Beyond specific targets, some derivatives show general enzyme inhibition properties. Understanding their effects on various enzymes can guide drug design and development .
GPCR Ligand Activity
Ion Channel Modulation
Kinase Inhibition
Nuclear Receptor Ligands
Protease Inhibition
Enzyme Inhibition
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring’s orientation towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The solubility of thiazole derivatives can influence their bioavailability .
Result of Action
Thiazole derivatives are known to have various biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)28-15-8-6-13(7-9-15)23-16(26)10-14-11-29-18(24-14)25-17(27)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFPPMHHXNJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide |
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